molecular formula C16H18N2O3 B2844863 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione CAS No. 307526-02-9

2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione

Cat. No.: B2844863
CAS No.: 307526-02-9
M. Wt: 286.331
InChI Key: FLTGILXVJHSPPS-UHFFFAOYSA-N
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Description

2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione is a synthetic intermediate of significant interest in medicinal chemistry for the development of novel therapeutics, particularly for neurodegenerative conditions. Its structure incorporates an isoindoline-1,3-dione (phthalimide) moiety linked to a 4-methylpiperidine ring, a pharmacophore pattern evident in several investigated acetylcholinesterase (AChE) inhibitors . This molecular architecture is designed to interact with key enzymatic targets; the phthalimide component can bind to the peripheral anionic site (PAS) of AChE, while the piperidine fragment is known to engage with the catalytic anionic site . Inhibition of AChE increases acetylcholine levels in the brain, a therapeutic strategy for alleviating cognitive symptoms associated with Alzheimer's disease . Beyond cholinesterase inhibition, the isoindoline-1,3-dione core is a privileged scaffold in drug discovery, associated with a broad spectrum of biological activities including anti-inflammatory and anti-amyloid aggregation properties, making it a versatile compound for pioneering new chemical entities in neuroscience and related fields . This product is intended for research applications exclusively.

Properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-6-8-17(9-7-11)14(19)10-18-15(20)12-4-2-3-5-13(12)16(18)21/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTGILXVJHSPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

  • NMP vs. DMF : NMP enhances microwave-assisted reactions due to its high boiling point and dielectric constant, improving cyclization efficiency. DMF is preferred for alkylation steps but requires longer reaction times.
  • Acetic Acid : Facilitates acid-catalyzed condensations, particularly in deprotection steps (e.g., removing tert-butyl carbamates with trifluoroacetic acid).

Temperature and Time

  • Microwave Synthesis : Reduces reaction times from hours to minutes. For example, cyclization at 160°C for 5 minutes achieves 85% yield compared to 60% under conventional heating.
  • Room-Temperature Reactions : Suitable for acid-sensitive intermediates, such as BOC-deprotection steps using 20% TFA/DCM.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : The 4-methylpiperidine protons resonate as a multiplet at δ 2.4–2.8 ppm, while the isoindoline-dione aromatic protons appear as doublets near δ 7.6–8.1 ppm.
  • IR Spectroscopy : Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 1650 cm⁻¹ (amide C=O) confirm core and side-chain functionalities.

Chromatographic Purity

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) show ≥98% purity for optimized synthetic routes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantages Limitations
Microwave Cyclization 85 5 min Rapid, high yield Requires specialized equipment
Conventional Heating 60 2 hours Accessible instrumentation Lower yield, longer duration
Reductive Amination 70 12 hours Mild conditions Moderate yield

Challenges and Mitigation Strategies

  • Byproduct Formation : Competing reactions during alkylation generate N-alkylated impurities. Using excess glycine derivative (1.2 equiv) suppresses this issue.
  • Deprotection Efficiency : Trifluoroacetic acid (TFA) achieves >95% deprotection of tert-butyl carbamates, whereas HCl results in partial decomposition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced alcohol or amine derivatives, and various substituted isoindoline-1,3-dione compounds.

Scientific Research Applications

The compound 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione , also known by its CAS number 1286696-32-9 , is a member of the isoindoline-1,3-dione family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This article explores its applications, supported by data tables and case studies.

Pharmaceutical Development

One of the primary applications of this compound is in the development of pharmaceutical agents. Research indicates that derivatives of this compound exhibit potential as inhibitors of serine palmitoyltransferase (SPT), an enzyme involved in sphingolipid metabolism. Inhibiting SPT can be beneficial in treating metabolic disorders such as type 2 diabetes and cardiovascular diseases .

Anticancer Activity

Studies have shown that isoindoline derivatives can possess anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells. This is primarily through the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

There is emerging evidence that compounds like this compound may exhibit neuroprotective effects. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Case Study 1: Inhibition of Serine Palmitoyltransferase

In a study published in Molecular Cell Biology, researchers investigated the efficacy of various isoindoline derivatives, including this compound, as SPT inhibitors. The results demonstrated a significant reduction in SPT activity, leading to decreased sphingolipid synthesis and improved metabolic profiles in diabetic models .

Case Study 2: Anticancer Activity Assessment

A series of experiments conducted at a cancer research institute evaluated the cytotoxic effects of isoindoline derivatives on different cancer cell lines. The study found that treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular signaling.

Comparison with Similar Compounds

Phthalimide derivatives are a versatile class of compounds with diverse substituents that modulate their biological and chemical profiles. Below is a systematic comparison of 2-(2-(4-Methylpiperidin-1-yl)-2-oxoethyl)isoindoline-1,3-dione with structurally related analogs:

Piperidine/Piperazine-Linked Derivatives
Compound Name Substituent Key Features Biological Activity Reference
Target Compound 4-Methylpiperidinyl-oxoethyl Moderate lipophilicity (predicted logP ~2.8–3.0); potential for CNS penetration due to piperidine group Not explicitly reported, but analogs show anti-acetylcholinesterase activity
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Benzoylpiperazinyl-ethyl Higher molecular weight (MW ~393 g/mol) and polarity (PSA ~75 Ų) due to benzoyl group Anti-acetylcholinesterase activity (IC₅₀ ~12 µM)
Lenalidomide (2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) Dioxopiperidinyl Polar dioxopiperidine enhances solubility; clinical use in neoplasms Immunomodulatory and anti-cancer

Key Differences :

  • The target compound’s 4-methylpiperidinyl group provides a balance between lipophilicity and steric bulk, contrasting with the polar dioxopiperidine in lenalidomide .
  • Compared to benzoylpiperazine analogs , the absence of an aromatic benzoyl group in the target compound may reduce π-π stacking interactions with enzymes like acetylcholinesterase.
Aryl-Acryloyl Derivatives
Compound Name Substituent Key Features Biological Activity Reference
2-(4-(3-(4-Chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4) 4-Chlorophenyl-acryloyl Extended conjugation (UV absorbance ~300 nm); higher rigidity Cholinesterase inhibition (specific IC₅₀ not reported)
Target Compound 4-Methylpiperidinyl-oxoethyl Flexible ethyl linker; reduced conjugation Not reported

Key Differences :

  • The target compound’s aliphatic piperidine group may favor interactions with hydrophobic biological targets.
Hydroxyalkyl-Amino Derivatives
Compound Name Substituent Key Features Biological Activity Reference
2-(3-((2-Methoxybenzyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione (Compound 5) 2-Methoxybenzylamino-hydroxypropyl Hydrophilic (PSA ~100 Ų); hydrogen-bonding capability Not explicitly reported
Target Compound 4-Methylpiperidinyl-oxoethyl Lower PSA (~54 Ų); ketone linker reduces hydrogen-bonding Not reported

Key Differences :

  • Hydroxyalkyl-amino derivatives possess polar functional groups (e.g., -OH, -NH), enhancing solubility but limiting blood-brain barrier penetration .
  • The target compound’s ketone linker may confer metabolic stability compared to hydrolytically labile esters or amides.
Physicochemical Properties
Property Target Compound 2-(2-(4-Bromophenyl)-2-oxoethyl)isoindoline-1,3-dione 2-(3-(Methylsulfinyl)propyl)isoindoline-1,3-dione
Molecular Weight ~330 g/mol ~372 g/mol ~251 g/mol
logP ~2.8–3.0 2.87 1.2
PSA ~54 Ų ~54 Ų ~63 Ų
Boiling Point Not reported 502.6°C Not reported

Analysis :

  • The target compound’s logP aligns with analogs bearing aromatic substituents (e.g., bromophenyl ), suggesting comparable membrane permeability.

Q & A

Q. How is the compound evaluated for potential as a kinase inhibitor in cancer research?

  • Methodology : Kinase panel screens (e.g., 100+ kinases) identify selective targets. For example, isoindoline-dione derivatives inhibit PI3K/mTOR pathways, validated via Western blotting (e.g., reduced phospho-Akt levels in cancer cells) .

Q. What in vivo models are suitable for testing neuroprotective effects of this compound?

  • Methodology : Rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) assess behavioral and biochemical outcomes (e.g., dopamine levels). Blood-brain barrier penetration is confirmed via LC-MS quantification of brain homogenates .

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